C.I.Basic Orange 21 C.I.Basic Orange 21
Brand Name: Vulcanchem
CAS No.:
VCID: VC13336524
InChI: InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H
SMILES: CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Molecular Formula: C22H23ClN2
Molecular Weight: 350.9 g/mol

C.I.Basic Orange 21

CAS No.:

Cat. No.: VC13336524

Molecular Formula: C22H23ClN2

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

C.I.Basic Orange 21 -

Specification

Molecular Formula C22H23ClN2
Molecular Weight 350.9 g/mol
IUPAC Name 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride
Standard InChI InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H
Standard InChI Key ZOMLUNRKXJYKPD-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

C.I. Basic Orange 21 has the molecular formula C22_{22}H23_{23}ClN2_2 and a molecular weight of 350.88 g/mol . Its structure consists of two indole-derived moieties connected via a methine bridge, with a chloride counterion ensuring charge neutrality . The cationic nature arises from the quaternary nitrogen atoms, facilitating strong interactions with negatively charged substrates like acrylic fibers .

Synthesis Pathway

The industrial synthesis involves a condensation reaction between 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2-Methyl-2H-indazole at 90°C, followed by precipitation in water and conversion to the chloride salt . This method yields a product with high purity (>95%) and consistent chromatic properties, critical for textile applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Fully soluble in hot water and ethanol, with limited solubility in cold water .

  • Thermal Stability: Retains color integrity at temperatures up to 120°C, making it suitable for high-temperature dyeing processes .

  • pH Sensitivity: Exhibits negligible spectral changes across pH 3–9 but shows aggregation in the presence of polyanions like heparin, causing a blue shift from 484 nm to 465 nm .

Spectral Characteristics

PropertyValueSource
λmax\lambda_{\text{max}}490 nm (in aqueous solution)
Extinction Coefficient≥19,000 at 487–493 nm
FluorescenceNon-fluorescent in solution

Density functional theory (DFT) studies reveal that oligomer formation in aqueous solutions is thermodynamically favorable, with anti-parallel dipolar arrangements dominating .

Industrial and Biomedical Applications

Textile Dyeing

C.I. Basic Orange 21 is primarily used for dyeing acrylic fibers, imparting a vibrant yellow-orange color with excellent wash and light fastness . Performance metrics compared to international standards include:

Fastness TypeISO RatingAATCC Rating
Light Fastness4–55–6
Perspiration4–55
Soaping4–55

Data sourced from industrial specifications .

Biomedical Research

In leukocytes, the dye exhibits a red-shifted absorption spectrum (505 nm and 550 nm) due to interactions with intracellular heparin in non-aqueous environments . This property has enabled preliminary studies on differentiating leukocyte subtypes, suggesting potential diagnostic applications .

Toxicological and Environmental Profile

Acute Toxicity

SpeciesRouteLD50_{50} (mg/kg)Observed Effects
RatOral2,450Blood enzyme inhibition
MouseOral490Lethargy, respiratory distress
RabbitOral4,500Non-lethal at tested doses

Data compiled from toxicological studies .

Environmental Impact

As a cationic dye, C.I. Basic Orange 21 adsorbs strongly onto wastewater sludge, reducing aquatic toxicity but posing challenges for biodegradation . Chronic exposure risks include:

  • Photosynthesis Inhibition: Reduces light penetration in water bodies, affecting aquatic flora .

  • Bioaccumulation: Potential toxicity to fish and invertebrates, though specific data remain limited .

Research Frontiers and Future Directions

Spectroscopic Innovations

Recent studies utilizing time-resolved spectroscopy have elucidated the dye's aggregation dynamics in biological matrices, paving the way for real-time cellular imaging applications .

Sustainable Alternatives

Efforts to synthesize biodegradable analogs with reduced eco-toxicity are underway, focusing on replacing chloride counterions with organic anions .

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